Mangostin

Catalog No.
S518112
CAS No.
6147-11-1
M.F
C24H26O6
M. Wt
410.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mangostin

CAS Number

6147-11-1

Product Name

Mangostin

IUPAC Name

1,3,6-trihydroxy-7-methoxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one

Molecular Formula

C24H26O6

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C24H26O6/c1-12(2)6-8-14-16(25)10-19-21(22(14)27)23(28)20-15(9-7-13(3)4)24(29-5)17(26)11-18(20)30-19/h6-7,10-11,25-27H,8-9H2,1-5H3

InChI Key

GNRIZKKCNOBBMO-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)OC)CC=C(C)C)O)C

Solubility

In water, 2.03X10-4 mg/L at 25 °C (est)
Soluble in methanol

Synonyms

Alpha-Mangostin; NSC 139154; NSC 27593; NSC 30552; NSC139154; NSC27593; NSC30552.

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)OC)CC=C(C)C)O)C

Description

The exact mass of the compound Mangostin is 410.17294 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 2.03x10-4 mg/l at 25 °c (est)soluble in methanol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139154. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Xanthenes - Xanthones - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-inflammatory and Antioxidant Potential

Mangostin exhibits potent anti-inflammatory and antioxidant effects. Studies have shown its ability to inhibit enzymes involved in the inflammatory cascade, thereby reducing inflammation and oxidative stress in cells []. This makes it a potential candidate for treating various inflammatory conditions, including arthritis, inflammatory bowel disease, and neurodegenerative diseases [, ].

Anticancer Properties

Research suggests that mangostin possesses anticancer properties. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, potentially hindering cancer cell proliferation and migration [, ]. Additionally, mangostin may suppress tumor angiogenesis (blood vessel formation) by targeting specific signaling pathways, hindering tumor growth and metastasis [].

Antimicrobial Activity

Studies suggest that mangostin exhibits antimicrobial activity against various bacteria, fungi, and viruses. Its mechanism of action may involve disrupting microbial membranes and inhibiting their growth []. This potential makes it a promising candidate for developing novel antimicrobial agents, especially considering the growing threat of antibiotic resistance.

Purity

>95% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Faint yellow to yellow powde

XLogP3

6.3

Exact Mass

410.17294

LogP

log Kow = 7.71 (est)

Appearance

Yellow solid powder

Melting Point

180-181°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U6RIV93RU1

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 41 of 43 companies with hazard statement code(s):;
H301 (92.68%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

*Xanthones; Protein Kinase Inhibitors
/EXPERIMENTAL THERAPY/The mangosteen fruit has a long history of medicinal use in Chinese and Ayurvedic medicine. Recently, the compound a-mangostin, which is isolated from the pericarp of the fruit, was shown to induce cell death in various types of cancer cells in in vitro studies. This led us to investigate the antitumor growth and antimetastatic activities of a-mangostin in an immunocompetent xenograft model of mouse metastatic mammary cancer having a p53 mutation that induces a metastatic spectrum similar to that seen in human breast cancers. Mammary tumors, induced by inoculation of BALB/c mice syngeneic with metastatic BJMC3879luc2 cells, were subsequently treated with a-mangostin at 0, 10 and 20 mg/kg/day using mini-osmotic pumps and histopathologically examined. To investigate the mechanisms of antitumor ability by a-mangostin, in vitro studies were also conducted. Not only were in vivo survival rates significantly higher in the 20 mg/kg/day a-mangostin group versus controls, but both tumor volume and the multiplicity of lymph node metastases were significantly suppressed. Apoptotic levels were significantly increased in the mammary tumors of mice receiving 20 mg/kg/day and were associated with increased expression of active caspase-3 and -9. Other significant effects noted at this dose level were decreased microvessel density and lower numbers of dilated lymphatic vessels containing intraluminal tumor cells in mammary carcinoma tissues. In vitro, a-mangostin induced mitochondria-mediated apoptosis and G1-phase arrest and S-phase suppression in the cell cycle. Since activation by Akt phosphorylation plays a central role in a variety of oncogenic processes, including cell proliferation, anti-apoptotic cell death, angiogenesis and metastasis, we also investigated alterations in Akt phosphorylation induced by a-mangostin treatment both in vitro and in vivo. Quantitative analysis and immunohistochemistry showed that a-mangostin significantly decreased the levels of phospho-Akt-threonine 308 (Thr308), but not serine 473 (Ser473), in both mammary carcinoma cell cultures and mammary carcinoma tissues in vivo. Since lymph node involvement is the most important prognostic factor in breast cancer patients, the antimetastatic activity of a-mangostin as detected in mammary cancers carrying a p53 mutation in the present study may have specific clinical applications. In addition, a-mangostin may have chemopreventive benefits and/or prove useful as an adjuvant therapy, or as a complementary alternative medicine in the treatment of breast cancer.
/EXPERIMENTAL THERAPY/This study was conducted to examine the activity of alpha-mangostin against Candida albicans, the most important microorganism implicated in oral candidiasis. Its activity was compared to Clotrimazole and Nystatin. Results showed that alpha-mangostin was effective against C. albicans, the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) were 1,000 and 2,000 ug/mL, respectively. The C. albicans killing activity of alpha-mangostin was more effective than Clotrimazole and Nystatin. The cytotoxicity of alpha-mangostin was determined and it was found that alpha-mangostin at 4,000 ug/mL was not toxic to human gingival fibroblast for 480 min. The strong antifungal activity and low toxicity of alpha-mangostin make it a promising agent for treatment of oral candidiasis.
/EXPERIMENTAL THERAPY/ Alzheimer's disease (AD) is a progressive neurodegenerative disease characterized by the accumulation of beta-sheet-rich amyloid oligomers or fibrils which are associated with cellular toxicity in the brain. Inhibition of Abeta aggregation could be a viable therapeutic strategy for slowing and/or preventing the progress of AD. Here /the authors/ reported that a-mangostin (a-M), a polyphenolic xanthone derivative from mangosteen, concentration-dependently attenuated the neurotoxicity induced by Abeta-(1-40) or Abeta-(1-42) oligomers (EC(50) = 3.89 nM, 4.14 nM respectively) as observed by decreased cell viability and impaired neurite outgrowth in primary rat cerebral cortical neurons. Molecular docking and dynamics simulations demonstrated that a-M could potentially bind to Abeta and stabilize alpha-helical conformation. a-M was found to directly dissociate Abeta-(1-40) and Abeta-(1-42) oligomers by blotting with oligomer-specific antibodies. ThioflavinT fluorescence assay and electron microscopy imaging further demonstrated that a-M blocked the fibril formation as well as disturbed the pre-formed fibrils. Taken together, /these/ results indicate that a-M is capable /of/ inhibiting and dissociating the Abeta aggregation, which could contribute to its effect of attenuating Abeta oligomers-induced neurotoxicity. Thus, a-M could be a great potential candidate for AD treatment...

Vapor Pressure

9.44X10-15 mm Hg at 25 °C (est)

Pictograms

Acute Toxic

Acute Toxic

Other CAS

6147-11-1

Wikipedia

Mangostin

Methods of Manufacturing

From various parts of the mangosteen tree (Garcina mangostana L., Guttiferae)

General Manufacturing Information

a-Mangostin is an oxygenated heterocyclic xanthone with remarkable pharmacological properties, but poor aqueous solubility and low oral bioavailability hinder its therapeutic application. ...

Storage Conditions

Store in a well closed container.

Interactions

Altered membrane integrity and inflammation play a key role in cardiovascular damage. /The authors/ investigated the salubrious effect of exogenously administered alpha-mangostin against beta-adrenergic cathecolamine-induced cardiovascular toxicity with special reference to membrane ATPases, lysosomal hydrolases and inflammatory mediators TNF-alpha and Cyclooxygenase-2 (COX-2) expressions in albino rats. Induction of rats with isoproterenol (150 mg/kg body wt, ip) for 2 days resulted in a significant increase in the activities of serum and cardiac lysosomal hydrolases (beta-d-glucuronidase, beta-d-galactosidase, beta-d-N-acetylglucosaminidase, acid phosphatase and cathepsin-D). A significant increase in cardiac levels of sodium, calcium with a decrease in the level of potassium paralleled by abnormal activities of membrane-bound phosphatases (Na(+)-K(+) ATPase, Ca(2+) ATPase and Mg(2+) ATPase) were observed in the heart of ISO-administered rats. Cardiac TNF-alpha and COX-2 expressions were assessed by Western blotting. Cardiac TNF-alpha and COX-2 expressions were significantly elevated in ISO-intoxicated rats. Pre-co-treatment with alpha-mangostin (200mg/kg body wt.) orally for 8 days significantly attenuated these abnormalities and restored the levels to near normalcy when compared to ISO intoxicated group of rats. In conclusion, alpha-mangostin preserves the myocardial membrane integrity and extenuates anomalous TNF-alpha and COX-2 expressions by mitigating ISO-induced oxidative stress and cellular damage effectively. Restoration of cellular normalcy accredits the cytoprotective role of alpha-mangostin.
Cisplatin (CDDP) is a chemotherapeutic agent that produces nephrotoxicity associated with oxidative/nitrosative stress. alpha-Mangostin (alpha-M) is a xanthone extracted from mangosteen with antioxidant and anti-inflammatory properties. The purpose of this study was to evaluate the renoprotective effect of alpha-M on the CDDP-induced nephrotoxicity. alpha-M was administered (12.5 mg/kg/day, i.g.) for 10 days (7 days before and 3 days after CDDP injection). On day 7, rats were treated with a single injection of CDDP (7.5 mg/Kg, i.p.); 3 days after the rats were killed. alpha-M attenuated renal dysfunction, structural damage, oxidative/nitrosative stress, decrease in catalase expression and increase in mRNA levels of tumour necrosis factor alpha and transforming growth factor beta. In conclusion the renoprotective effect of alpha-M on CDDP-induced nephrotoxicity was associated with the attenuation in oxidative/nitrosative stress and inflammatory and fibrotic markers and preservation of catalase activity.
alpha-Mangostin, isolated from the stem bark of Garcinia mangostana L., was found to be active against vancomycin resistant Enterococci (VRE) and methicillin resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values of 6.25 and 6.25 to 12.5 ug/mL, respectively. Our studies showed synergism between alpha-mangostin and gentamicin (GM) against VRE, and alpha-mangostin and vancomycin hydrochloride (VCM) against MRSA. Further studies showed partial synergism between alpha-mangostin and commercially available antibiotics such as ampicillin and minocycline. These findings suggested that alpha-mangostin alone or in combination with GM against VRE and in combination with VCM against MRSA might be useful in controlling VRE and MRSA infections.

Stability Shelf Life

Stable under normal temperatures and pressures.

Dates

Modify: 2023-08-15
1: Lee J, Kang JS, Choi BY, Keum YS. Sensitization of 5-Fluorouracil-Resistant SNUC5 Colon Cancer Cells to Apoptosis by α-Mangostin. Biomol Ther (Seoul). 2016 Nov 1;24(6):604-609. doi: 10.4062/biomolther.2016.028. PubMed PMID: 27469143.
2: Lee KW, Ryu HW, Oh SS, Park S, Madhi H, Yoo J, Park KH, Kim KD. Depigmentation of α-melanocyte-stimulating hormone-treated melanoma cells by β-mangostin is mediated by selective autophagy. Exp Dermatol. 2016 Oct 7. doi: 10.1111/exd.13233. [Epub ahead of print] PubMed PMID: 27714857.
3: Verma RK, Yu W, Shrivastava A, Shankar S, Srivastava RK. α-Mangostin-encapsulated PLGA nanoparticles inhibit pancreatic carcinogenesis by targeting cancer stem cells in human, and transgenic (Kras(G12D), and Kras(G12D)/tp53R270H) mice. Sci Rep. 2016 Sep 14;6:32743. doi: 10.1038/srep32743. PubMed PMID: 27624879; PubMed Central PMCID: PMC5021984.
4: Guo M, Wang X, Lu X, Wang H, Brodelius PE. α-Mangostin Extraction from the Native Mangosteen (Garcinia mangostana L.) and the Binding Mechanisms of α-Mangostin to HSA or TRF. PLoS One. 2016 Sep 1;11(9):e0161566. doi: 10.1371/journal.pone.0161566. PubMed PMID: 27584012; PubMed Central PMCID: PMC5008840.
5: Phitaktim S, Chomnawang M, Sirichaiwetchakoon K, Dunkhunthod B, Hobbs G, Eumkeb G. Synergism and the mechanism of action of the combination of α-mangostin isolated from Garcinia mangostana L. and oxacillin against an oxacillin-resistant Staphylococcus saprophyticus. BMC Microbiol. 2016 Aug 26;16(1):195. doi: 10.1186/s12866-016-0814-4. PubMed PMID: 27566110; PubMed Central PMCID: PMC5002192.
6: Kwak HH, Kim IR, Kim HJ, Park BS, Yu SB. α-Mangostin Induces Apoptosis and Cell Cycle Arrest in Oral Squamous Cell Carcinoma Cell. Evid Based Complement Alternat Med. 2016;2016:5352412. doi: 10.1155/2016/5352412. PubMed PMID: 27478478; PubMed Central PMCID: PMC4960343.
7: Nava Catorce M, Acero G, Pedraza-Chaverri J, Fragoso G, Govezensky T, Gevorkian G. Alpha-mangostin attenuates brain inflammation induced by peripheral lipopolysaccharide administration in C57BL/6J mice. J Neuroimmunol. 2016 Aug 15;297:20-7. doi: 10.1016/j.jneuroim.2016.05.008. PubMed PMID: 27397072.
8: Kaomongkolgit R, Jamdee K. Inhibitory effect of alpha-mangostin on Candida biofilms. Odontology. 2016 Jul 1. [Epub ahead of print] PubMed PMID: 27368963.
9: Lee D, Choi YO, Kim KH, Chin YW, Namgung H, Yamabe N, Jung K. Protective effect of α-mangostin against iodixanol-induced apoptotic damage in LLC-PK1 cells. Bioorg Med Chem Lett. 2016 Aug 1;26(15):3806-9. doi: 10.1016/j.bmcl.2016.05.031. PubMed PMID: 27293071.
10: Mekseepralard C, Areebambud C, Suksamrarn S, Jariyapongskul A. Effects of Long-Term Alpha-mangostin Supplementation on Hyperglycemia and Insulin Resistance in Type 2 Diabetic Rats Induced by High Fat Diet and Low Dose Streptozotocin. J Med Assoc Thai. 2015 Nov;98 Suppl 10:S23-30. PubMed PMID: 27276829.
11: Willson CM, Grundmann O. In vitro assays in natural products research - a matter of concentration and relevance to in vivo administration using resveratrol, α-mangostin/γ-mangostin and xanthohumol as examples. Nat Prod Res. 2016 May 27:1-15. [Epub ahead of print] PubMed PMID: 27234135.
12: Xia Y, Li Y, Westover KD, Sun J, Chen H, Zhang J, Fisher DE. Inhibition of Cell Proliferation in an NRAS Mutant Melanoma Cell Line by Combining Sorafenib and α-Mangostin. PLoS One. 2016 May 6;11(5):e0155217. doi: 10.1371/journal.pone.0155217. PubMed PMID: 27152946; PubMed Central PMCID: PMC4859503.
13: Xia Y, Chen J, Gong C, Chen H, Sun J. α-Mangostin, a Natural Agent, Enhances the Response of NRAS Mutant Melanoma to Retinoic Acid. Med Sci Monit. 2016 Apr 22;22:1360-7. PubMed PMID: 27104669; PubMed Central PMCID: PMC4844330.
14: Carvalho-Silva R, Pereira AC, Dos Santos Alves RP, Guecheva TN, Henriques JA, Brendel M, Pungartnik C, Rios-Santos F. DNA Protection against Oxidative Damage Using the Hydroalcoholic Extract of Garcinia mangostana and Alpha-Mangostin. Evid Based Complement Alternat Med. 2016;2016:3430405. doi: 10.1155/2016/3430405. PubMed PMID: 27042187; PubMed Central PMCID: PMC4799812.
15: Qiu S, Granet R, Mbakidi JP, Brégier F, Pouget C, Micallef L, Sothea-Ouk T, Leger DY, Liagre B, Chaleix V, Sol V. Delivery of tanshinone IIA and α-mangostin from gold/PEI/cyclodextrin nanoparticle platform designed for prostate cancer chemotherapy. Bioorg Med Chem Lett. 2016 May 15;26(10):2503-6. doi: 10.1016/j.bmcl.2016.03.097. PubMed PMID: 27040657.
16: Hu Z, Wang W, Ling J, Jiang C. α-Mangostin Inhibits α-Synuclein-Induced Microglial Neuroinflammation and Neurotoxicity. Cell Mol Neurobiol. 2016 Jul;36(5):811-20. doi: 10.1007/s10571-015-0264-9. PubMed PMID: 27002719; PubMed Central PMCID: PMC4894924.
17: Lee HN, Jang HY, Kim HJ, Shin SA, Choo GS, Park YS, Kim SK, Jung JY. Antitumor and apoptosis-inducing effects of α-mangostin extracted from the pericarp of the mangosteen fruit (Garcinia mangostana L.)in YD-15 tongue mucoepidermoid carcinoma cells. Int J Mol Med. 2016 Apr;37(4):939-48. doi: 10.3892/ijmm.2016.2517. PubMed PMID: 26951885; PubMed Central PMCID: PMC4790674.
18: Franceschelli S, Pesce M, Ferrone A, Patruno A, Pasqualone L, Carlucci G, Ferrone V, Carlucci M, de Lutiis MA, Grilli A, Felaco M, Speranza L. A Novel Biological Role of α-Mangostin in Modulating Inflammatory Response Through the Activation of SIRT-1 Signaling Pathway. J Cell Physiol. 2016 Nov;231(11):2439-51. doi: 10.1002/jcp.25348. PubMed PMID: 26895796.
19: Kritsanawong S, Innajak S, Imoto M, Watanapokasin R. Antiproliferative and apoptosis induction of α-mangostin in T47D breast cancer cells. Int J Oncol. 2016 May;48(5):2155-65. doi: 10.3892/ijo.2016.3399. PubMed PMID: 26892433.
20: Fang Y, Su T, Qiu X, Mao P, Xu Y, Hu Z, Zhang Y, Zheng X, Xie P, Liu Q. Protective effect of alpha-mangostin against oxidative stress induced-retinal cell death. Sci Rep. 2016 Feb 18;6:21018. doi: 10.1038/srep21018. PubMed PMID: 26888416; PubMed Central PMCID: PMC4757868.

Explore Compound Types